molecular formula C29H36N8O6 B12374533 (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH

Cat. No.: B12374533
M. Wt: 592.6 g/mol
InChI Key: UFCFQNCUJQQSDD-QHCPKHFHSA-N
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Description

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including piperazine and pyrimidine rings, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH typically involves multi-step organic reactions. The process begins with the preparation of thalidomide, followed by the introduction of piperazine and pyrimidine rings through nucleophilic substitution reactions. The final steps involve the addition of C2-O-C2-OH groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing cellular pathways. This can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the thalidomide core structure but lacks the additional piperazine and pyrimidine rings.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Pyrimidine analogs: Molecules containing pyrimidine rings with varying functional groups.

Uniqueness

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H36N8O6

Molecular Weight

592.6 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C29H36N8O6/c38-14-16-43-15-13-33-5-7-35(8-6-33)24-18-25(31-19-30-24)36-11-9-34(10-12-36)20-1-2-21-22(17-20)29(42)37(28(21)41)23-3-4-26(39)32-27(23)40/h1-2,17-19,23,38H,3-16H2,(H,32,39,40)/t23-/m0/s1

InChI Key

UFCFQNCUJQQSDD-QHCPKHFHSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO

Origin of Product

United States

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